Gomisin O

説明

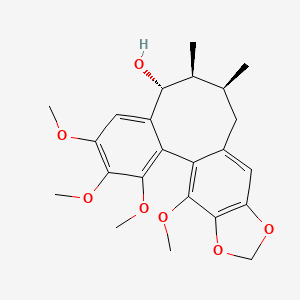

Gomisin O is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, such as Schisandra chinensis and Schisandra neglecta. It belongs to a class of bioactive compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Structurally, this compound features a cyclooctadiene ring system with methoxy and methylenedioxy substituents, which contribute to its unique biological interactions . Unlike other lignans in the same family, this compound has been studied less extensively, but recent research highlights its role as a comparative control in pharmacological assays .

特性

IUPAC Name |

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

化学反応解析

反応の種類

ゴミシンOは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は、微生物によるO-脱メチル化とそれに続く化学修飾によって変換できます.

一般的な試薬と条件

ゴミシンOを含む反応で使用される一般的な試薬には、ルイス酸、酸捕捉剤、メチレン化剤などがあります. これらの反応の条件は通常穏やかで、クロロホルム、ジクロロメタン、酢酸エチルなどの有機溶媒を使用します.

生成される主な生成物

ゴミシンOを含む反応から生成される主な生成物には、ゴミシンTや13-ノルシサンドリンなどのさまざまな代謝物が含まれます. これらの生成物は、多くの場合、他のリグナン化合物の合成における中間体として使用されます。

科学研究への応用

ゴミシンOは、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Gomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be transformed through microbial O-demethylation and subsequent chemical modifications .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include Lewis acids, acid scavengers, and methylenation agents . The conditions for these reactions are typically mild and involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Major Products Formed

The major products formed from the reactions involving this compound include various metabolites such as gomisin T and 13-norschizandrin . These products are often used as intermediates in the synthesis of other lignan compounds.

科学的研究の応用

Pharmacological Properties

Gomisin O exhibits various pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in managing inflammatory conditions .

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Applications

Given its pharmacological properties, this compound has several potential clinical applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound is being investigated as an adjunct therapy in cancer treatment protocols .

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive function and memory retention, indicating its potential for treating cognitive impairments associated with aging or neurodegenerative diseases .

- Management of Inflammatory Diseases : The anti-inflammatory properties of this compound position it as a potential therapeutic agent for conditions such as arthritis and psoriasis .

Case Studies and Research Findings

作用機序

ゴミシンOの作用機序には、複数の分子標的と経路が関与しています。 シトクロムP450酵素の活性を調節し、抗酸化防御を強化し、炎症性経路を阻害することが示されています . この化合物は、MAPK、PI3K/Akt、NF-κBなどの重要なシグナル伝達経路を阻害することにより、がん細胞のアポトーシスと細胞周期停止を誘導します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Gomisin O shares a core dibenzocyclooctadiene skeleton with several lignans, including Gomisin A , Gomisin G , Gomisin N , and Schisandrin . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Insights :

- This compound lacks the acylated substituents (e.g., angeloyl or benzoyl groups) present in Gomisin G and N, which are critical for enhancing bioavailability and target binding .

- The methylenedioxy group in this compound contributes to its moderate antioxidant capacity but limits its interaction with kinases like ERK and AKT, unlike Gomisin G, which shows robust kinase inhibition .

Pharmacological Activity Comparison

Table 2: Efficacy in Cancer Cell Lines (IC₅₀ or Growth Inhibition at 10 µM)

Key Findings :

- This compound exhibited negligible growth inhibition in LoVo colon cancer cells (8%), serving as a negative control in studies where Gomisin G showed 72% inhibition .

- In contrast, Gomisin N demonstrated moderate cytotoxicity in lung cancer cells (IC₅₀ = 45 µM), attributed to its angeloyl moiety enhancing cellular uptake .

Quantitative Analysis in Natural Sources

Table 3: Content in Schisandra chinensis Fruits (Mean ± RSD%)

| Compound | Concentration Range (%) | Highest Yield Location | Reference |

|---|---|---|---|

| This compound | Not quantified | Not reported | — |

| Gomisin A | 0.08–0.49 | Site 8 | |

| Gomisin N | 0.23–0.55 | Site 7 | |

| Schisandrin | 0.41–0.79 | Site 14 |

Notes:

生物活性

Gomisin O, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article reviews the current literature on the biological effects of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress in various cell types. In a study involving keratinocytes exposed to UV radiation, this compound demonstrated protective effects by decreasing intracellular reactive oxygen species (ROS) levels and enhancing cell viability .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Regulation of ROS : By modulating ROS levels, this compound protects cells from oxidative damage and apoptosis induced by various stressors .

- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells through the induction of apoptotic pathways. This effect is mediated by alterations in cellular signaling pathways related to growth and survival .

- Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in metabolic pathways, which may contribute to its protective effects against liver damage and other organ systems .

Case Studies and Research Findings

- Keratinocyte Protection Against UV Damage :

- Anticancer Potential :

- Anti-inflammatory Effects :

Comparative Analysis with Other Lignans

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Schisandra chinensis | Antioxidant, anti-inflammatory, anticancer | Modulation of ROS and cytokines |

| Gomisin A | Schisandra chinensis | Hepatoprotective | Enhances liver regeneration |

| Gomisin J | Schisandra chinensis | Anticancer | Induces apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。